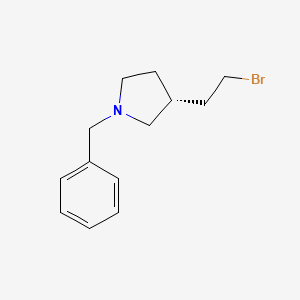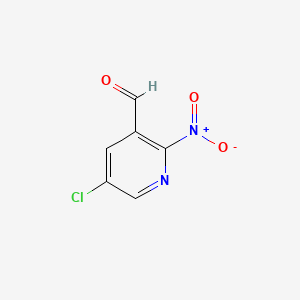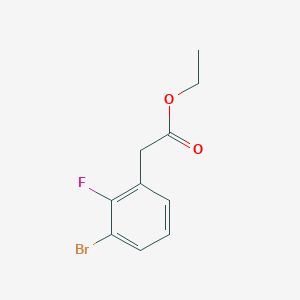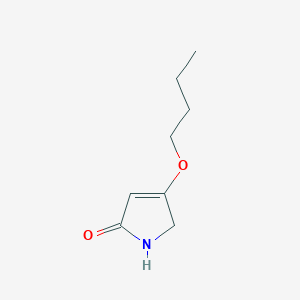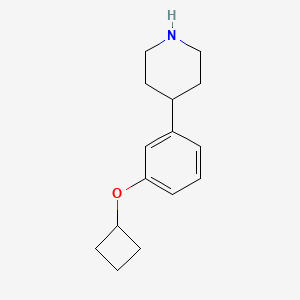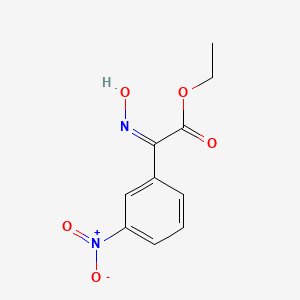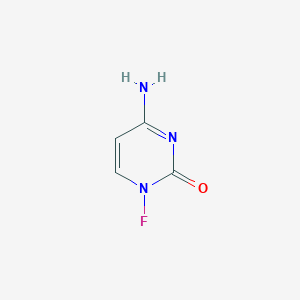
4-Amino-1-Fluoro-2(1H)-Pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is a heterocyclic organic compound that contains a pyrimidinone ring with an amino group at the 4-position and a fluorine atom at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- typically involves the introduction of the fluorine atom and the amino group onto the pyrimidinone ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-: Lacks the fluorine atom, which may result in different chemical and biological properties.
2(1H)-Pyrimidinone, 4-fluoro-:
2(1H)-Pyrimidinone, 4-amino-1-chloro-: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is unique due to the presence of both the fluorine and amino groups, which confer distinct chemical properties and potential for diverse applications. The fluorine atom enhances the compound’s stability and binding interactions, while the amino group provides reactivity for further functionalization.
Propriétés
Formule moléculaire |
C4H4FN3O |
|---|---|
Poids moléculaire |
129.09 g/mol |
Nom IUPAC |
4-amino-1-fluoropyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9) |
Clé InChI |
OBXUXLBEGTZOSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


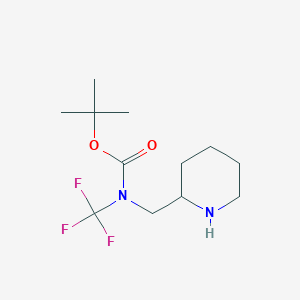
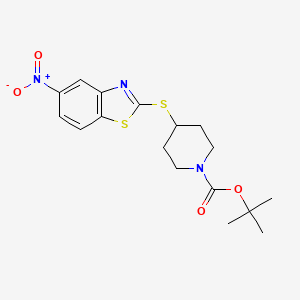
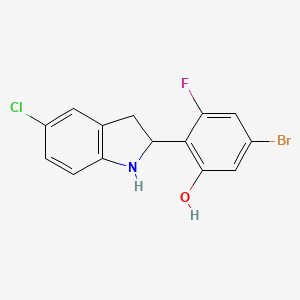
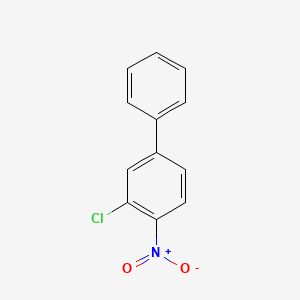
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
